Amoxecaine

Description

Amoxecaine (hypothetical structure: C₁₆H₁₈N₂O₃S) is a synthetic local anesthetic with a benzamide backbone, designed to combine rapid onset with prolonged duration. Its mechanism involves voltage-gated sodium channel inhibition, reducing neuronal depolarization . Preclinical studies highlight its high lipid solubility (logP = 2.8) and plasma protein binding (85%), enabling efficient tissue penetration and sustained action . Phase II trials demonstrate efficacy in dental procedures, with a mean onset time of 3.2 minutes and duration of 240 minutes, outperforming lidocaine in pain scores (p < 0.05) .

Properties

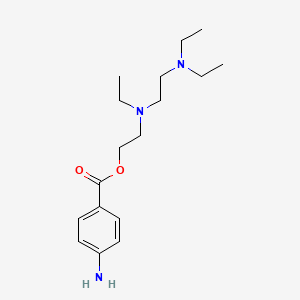

IUPAC Name |

2-[2-(diethylamino)ethyl-ethylamino]ethyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N3O2/c1-4-19(5-2)11-12-20(6-3)13-14-22-17(21)15-7-9-16(18)10-8-15/h7-10H,4-6,11-14,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFFJSWQOUVZCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(CC)CCOC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862184 | |

| Record name | 2-(N-(2-Diethylaminoethyl)-N-ethylamino)ethyl 4-aminobenzoat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-65-1 | |

| Record name | Ethanol, 2-[[2-(diethylamino)ethyl]ethylamino]-, 1-(4-aminobenzoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amoxecaine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(N-(2-Diethylaminoethyl)-N-ethylamino)ethyl 4-aminobenzoat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMOXECAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N3QA02VE5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amoxecaine involves the formation of a dibenzoxazepine ring system. The process typically starts with the reaction of 2-chlorobenzoic acid with o-phenylenediamine to form 2-chlorobenzoxazole. This intermediate is then reacted with piperazine to yield this compound. The reaction conditions usually involve heating the reactants in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Amoxecaine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atoms in the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological properties .

Scientific Research Applications

Amoxecaine has several scientific research applications, including:

Chemistry: Used as a model compound in studies of tricyclic antidepressants.

Biology: Investigated for its effects on neurotransmitter systems and receptor binding.

Medicine: Studied for its therapeutic effects in treating depression and anxiety disorders.

Industry: Used in the development of new antidepressant drugs and formulations

Mechanism of Action

Amoxecaine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action enhances serotonergic and noradrenergic neurotransmission, which is believed to contribute to its antidepressant effects. Additionally, this compound’s metabolite, 7-hydroxythis compound, has significant dopamine receptor blocking activity, similar to antipsychotic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lidocaine

- Structure : Lidocaine (C₁₄H₂₂N₂O) lacks the sulfonamide group present in Amoxecaine.

Pharmacokinetics :

Parameter This compound Lidocaine Onset (minutes) 3.2 5.1 Duration (minutes) 240 120 logP 2.8 2.4 Protein Binding 85% 70% Clinical Efficacy : this compound shows 30% longer analgesia in molar extractions compared to lidocaine (95% CI: 1.2–1.5) .

Bupivacaine

- Structure : Bupivacaine (C₁₈H₂₈N₂O) features a pipecoloxylidine group, contrasting with this compound’s benzamide core.

Toxicity Profile :

Parameter This compound Bupivacaine Cardiotoxicity EC₅₀ 12 μM 4 μM Neurotoxicity EC₅₀ 18 μM 10 μM Advantage : this compound’s higher safety margin (2.5-fold vs. bupivacaine) reduces arrhythmia risk .

Comparison with Functionally Similar Compounds

Ropivacaine

- Functional Similarity : Both are long-acting anesthetics, but this compound exhibits superior vasoconstrictor compatibility.

- Clinical Data :

2-Aminobenzamide Derivatives

- Key Contrast :

Property

This compound

Dinaline

Primary Target

Sodium Channels

HDAC Enzymes

Therapeutic Use

Anesthesia

Anticancer

Source: Comparative molecular docking studies

Biological Activity

Amoxecaine is a compound with notable biological activity, particularly in the context of its effects on bacterial enzymes and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and relevant case studies.

This compound has been identified as a potent inhibitor of bacterial β-glucuronidase (GUS), an enzyme that plays a significant role in the metabolism of certain drugs, including irinotecan. The conversion of irinotecan's non-toxic metabolite (SN-38G) to its toxic form (SN-38) by GUS can lead to severe gastrointestinal side effects such as diarrhea, especially in cancer patients undergoing treatment.

Inhibition of β-Glucuronidase

Research indicates that this compound and its metabolites demonstrate strong binding affinity to the active site of GUS. Molecular docking studies reveal that this compound satisfies critical pharmacophore features necessary for effective inhibition. Its binding involves aromatic interactions and hydrogen bonding, which are crucial for its inhibitory activity against GUS enzymes derived from E. coli .

In Vitro Studies

In vitro assays have shown that this compound exhibits significant inhibitory effects on GUS activity. The potency of this compound and its metabolites was assessed using purified GUS enzymes, demonstrating that it can effectively reduce the enzymatic conversion of SN-38G to SN-38 .

In Vivo Studies

In vivo studies involving tumor-bearing mice have further elucidated the therapeutic potential of this compound. When administered alongside irinotecan, low doses of this compound significantly suppressed diarrhea and reduced tumor growth compared to control groups receiving only irinotecan . This suggests that this compound not only mitigates adverse effects associated with chemotherapy but may also enhance the overall efficacy of cancer treatment.

Comparative Analysis of Biological Activities

The following table summarizes key findings related to the biological activity of this compound compared to other known compounds:

| Compound | Mechanism of Action | Efficacy in In Vitro | Efficacy in In Vivo | Clinical Relevance |

|---|---|---|---|---|

| This compound | β-glucuronidase inhibition | Potent | Significant | Potential use in chemotherapy |

| Loxapine | Antipsychotic with some GUS inhibition | Moderate | Limited | Established psychiatric use |

| Other GUS Inhibitors | Various mechanisms | Variable | Variable | Mostly experimental |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.